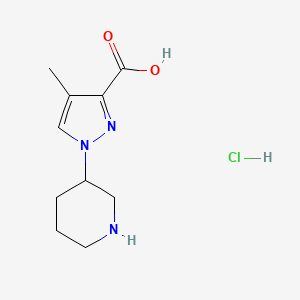

4-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride

Description

4-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their biological activities .

Properties

Molecular Formula |

C10H16ClN3O2 |

|---|---|

Molecular Weight |

245.70 g/mol |

IUPAC Name |

4-methyl-1-piperidin-3-ylpyrazole-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C10H15N3O2.ClH/c1-7-6-13(12-9(7)10(14)15)8-3-2-4-11-5-8;/h6,8,11H,2-5H2,1H3,(H,14,15);1H |

InChI Key |

YUSPZADYBHELIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1C(=O)O)C2CCCNC2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride typically involves multi-component reactions. One common method is the pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This method provides good yields, easy work-ups, and short reaction times .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve the use of ionic liquids as catalysts. These methods are advantageous due to their high thermal and chemical stability, low vapor pressure, non-flammability, and good ionic conductivity. The use of ionic liquids allows for green synthesis processes with mild and clean reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: Conversion of the compound to its oxidized form.

Reduction: Reduction of the compound to its reduced form.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

4-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride has various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of other complex molecules.

Biology: Investigated for its potential biological activities, such as anti-bacterial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride include other piperidine derivatives, such as:

- Substituted piperidines

- Spiropiperidines

- Condensed piperidines

- Piperidinones

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties. Its combination of a piperidine ring with a pyrazole moiety makes it a valuable compound for various scientific and industrial applications .

Biological Activity

4-Methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

| Property | Details |

|---|---|

| Chemical Formula | C10H15ClN3O2 |

| Molecular Weight | 282.17 g/mol |

| IUPAC Name | 4-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid; hydrochloride |

| PubChem CID | 119053358 |

Research indicates that compounds containing the pyrazole structure often exhibit diverse biological activities. The mechanisms through which this compound exerts its effects include:

- Cytotoxicity Against Cancer Cells : Initial screenings have shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, with IC50 values ranging from 2.43 to 14.65 μM .

- Microtubule Destabilization : Some pyrazole derivatives act as microtubule-destabilizing agents, which can lead to apoptosis in cancer cells. For example, certain analogs showed effective inhibition of microtubule assembly at concentrations as low as 20 μM .

- Induction of Apoptosis : Studies demonstrated that specific compounds could enhance caspase-3 activity, indicating their role in promoting apoptosis in targeted cancer cells .

Biological Activity and Research Findings

A number of studies have highlighted the biological activities associated with pyrazole derivatives:

- Anticancer Activity : A significant body of research supports the anticancer potential of pyrazole-based compounds. For instance, compounds with a similar structure have been reported to exhibit antiproliferative effects against multiple cancer types, including lung, brain, and prostate cancers .

- Selectivity for Cancer Cells : Research has shown that some pyrazole derivatives possess higher selectivity for cancerous cells compared to non-cancerous cells, which is crucial for reducing side effects during treatment .

Case Studies

Several case studies illustrate the efficacy of pyrazole derivatives in clinical settings:

- Study on MDA-MB-231 Cells : In vitro studies indicated that selected pyrazole compounds could induce notable morphological changes and increase apoptosis markers at low concentrations (1 μM), confirming their potential as therapeutic agents against breast cancer .

- Microtubule Assembly Inhibition : In another study focusing on microtubule dynamics, specific pyrazole derivatives were shown to disrupt microtubule formation significantly, suggesting their utility in developing new chemotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.